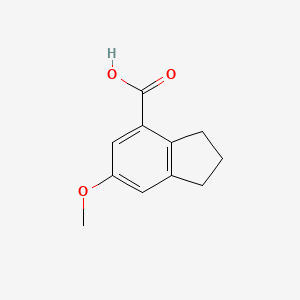

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid: is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a methoxy group at the 6th position, a dihydroindene core, and a carboxylic acid functional group at the 4th position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindene.

Hydrogenation: The indene core is subjected to hydrogenation to form the dihydroindene structure.

Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of 6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid derivatives with oxidized functional groups.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Substitution: Introduction of various substituents on the aromatic ring, leading to a range of functionalized derivatives.

Applications De Recherche Scientifique

Chemistry: 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of indene derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy group and carboxylic acid functional group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

6-Methoxyindene: Lacks the dihydro and carboxylic acid groups, making it less versatile in certain reactions.

2,3-Dihydro-1H-indene-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.

6-Methoxy-2,3-dihydro-1H-indene: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.

Uniqueness: 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the combination of its methoxy group, dihydroindene core, and carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 1369363-09-6) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- Structural Characteristics : The compound features a methoxy group at the 6-position and a carboxylic acid functional group, contributing to its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of the 2,3-dihydro-1H-indene scaffold, including this compound, exhibit significant antimicrobial activity. A study highlighted the activity of related compounds against Mycobacterium tuberculosis, suggesting that modifications in the indene structure can enhance potency while managing lipophilicity and toxicity profiles .

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial for developing analgesic and anti-inflammatory agents . While specific data on this compound is limited, its structural analogs provide a basis for expected bioactivity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the indene ring. The presence of electron-withdrawing groups can enhance the compound's affinity for biological targets, while lipophilicity plays a critical role in determining its pharmacokinetic properties .

Study on Antitubercular Activity

A study investigated various derivatives of 2,3-dihydro-1H-indene compounds for their antitubercular activity. The results indicated that modifications at the 4-position significantly impacted efficacy against Mycobacterium tuberculosis. Compounds with lower clogP values demonstrated improved clearance rates and reduced toxicity, suggesting that this compound could be optimized for similar applications .

Evaluation of Toxicity and Pharmacokinetics

In vitro studies evaluating cytotoxicity in Vero cells showed that related compounds had IC50 values above therapeutic ranges, indicating a favorable safety profile. Additionally, metabolic studies revealed that structural modifications could mitigate interactions with cytochrome P450 enzymes, reducing potential drug-drug interactions .

Propriétés

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-5-7-3-2-4-9(7)10(6-8)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMZWGVASHOBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2)C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.